1-(3-(Allyloxy)phenethyl)urea is a mono-substituted urea derivative (C₁₂H₁₆N₂O₂, MW 220.27 g/mol) featuring a phenethylamine core with a meta-allyloxy substituent on the aromatic ring . The compound contains a terminal olefin via its allyl ether group, a phenethyl spacer between the aromatic ring and urea moiety, and a primary urea -NH₂ terminus capable of hydrogen-bond donor/acceptor interactions . It appears as a synthetic intermediate in patent WO2013092791A1, which discloses GPR84 antagonist compounds for inflammatory disorders [1]. The compound is supplied as a white to off-white solid, soluble in organic solvents (dichloromethane, ethanol) but poorly soluble in water . As of 2025, compound-specific quantitative pharmacological data remains largely unpublished .
Terminal alkene supports thiol-ene/olefin metathesis probe synthesis without urea protection.
Phenethyl urea scaffold with class-level CRAC channel inhibition precedent for SAR exploration.
Synthetic intermediate in GPR84 antagonist patent (WO2013092791A1) for inflammatory pathway studies.
[1] Galapagos NV. Novel dihydropyrimidinoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders. WO2013092791A1. 2013. View Source
1-(3-(Allyloxy)phenethyl)urea vs. Phenethyl Urea Analogs
Generic substitution among phenethyl urea derivatives fails because subtle structural variations—the presence or absence of the ethyl spacer, the nature of the meta-alkoxy substituent, and the connectivity of the urea bridge—produce distinct physicochemical profiles, synthetic handles, and predicted binding conformations . The meta-allyloxy group on 1-(3-(Allyloxy)phenethyl)urea provides a terminal alkene that is absent in the methoxy analog (1-(3-methoxyphenethyl)urea), enabling thiol-ene click chemistry and olefin metathesis for probe derivatization . Removal of the ethyl spacer, as in 1-(3-(allyloxy)phenyl)urea (CAS 1706449-88-8), eliminates conformational flexibility between the aromatic ring and the urea pharmacophore, which can alter target engagement geometry . These structural features produce measurable differences in predicted LogP (allyloxy: ~1.95 vs. methoxy: ~1.2–1.5) and TPSA (~64 Ų vs. ~55 Ų for unsubstituted phenethyl urea), affecting membrane partitioning and CNS penetration potential . Class-level evidence from the phenethyl urea series demonstrates that meta-substitution patterns directly modulate potency at CRAC channels and complement pathways, reinforcing that even conservative analog substitutions cannot be assumed to preserve biological activity [1][2].
Target: Allyloxy (terminal alkene)
Enables bioorthogonal conjugation and olefin metathesis for probe diversification.
Substitute: Methoxy (methyl ether)
Saturated ether with no alkene handle; cannot support click derivatization.
Losing the alkene eliminates probe synthesis pathway without separate linker introduction.
Target: Ethyl spacer present
Conformational flexibility between aryl ring and urea; TPSA ~64 Ų.
Substitute: Des-ethyl analog (CAS 1706449-88-8)
Direct aryl-urea connection reduces TPSA by ~9 Ų; rigidifies pharmacophore orientation.
Removing the spacer may alter target engagement geometry and CNS MPO profile.
Target: meta-Allyloxy substitution
Predicted LogP ~1.95; moderate lipophilicity for cell permeability studies.
Substitute: Unsubstituted or hydroxy phenethyl urea
Lower LogP (~0.9) and different hydrogen-bond capacity shift membrane partitioning.
Lipophilicity differences may alter intracellular target accessibility and assay buffer distribution.
[1] Zhang M, Yang XY, Tang W, et al. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacol Sin. 2015;36:1137-1144. View Source
[2] Zhang M, Yang XY, Tang W, et al. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Med Chem Lett. 2012;3(4):317-321. View Source
The meta-allyloxy substituent confers measurably higher predicted lipophilicity compared to the methoxy analog. 1-(3-(Allyloxy)phenethyl)urea has a predicted LogP of ~1.95 , while the methoxy congener 1-(3-methoxyphenethyl)urea is estimated at LogP ~1.2–1.5, and unsubstituted phenethylurea at LogP ~0.9 . The ~0.45–0.75 LogP increase translates to an approximately 3- to 6-fold higher predicted octanol-water partition coefficient, which influences membrane permeability and tissue distribution in cell-based assays .
Predicted LogP: Allyloxy vs. MethoxyPredicted / Data to verify
Allyloxy predicted LogP ~1.95; methoxy analog ~1.2–1.5; ∆LogP ~+0.45 to +0.75.
Allyloxy group shifts lipophilicity, altering membrane partitioning context.
In silico prediction (ADMET Predictor/ACD/Labs); experimental LogP not reported.
Physicochemical profilingCNS drug designADME prediction
∆LogP ≈ +0.45 to +0.75 vs. methoxy analog; ∆LogP ≈ +1.05 vs. unsubstituted phenethylurea
Conditions
In silico prediction (ADMET Predictor / ACD/Labs); experimental LogP not reported
Why This Matters
Higher lipophilicity predicts altered membrane partitioning and protein binding, making the allyloxy compound a distinct chemical probe for cell-permeability studies compared to the more polar methoxy analog.
Physicochemical profilingCNS drug designADME prediction
TPSA and Predicted CNS Penetration
1-(3-(Allyloxy)phenethyl)urea has a predicted TPSA of ~64 Ų (urea: ~55 Ų + ether oxygen: ~9 Ų) . This falls within the favorable range for potential CNS penetration (typically <70–90 Ų). The shorter analog 1-(3-(allyloxy)phenyl)urea (CAS 1706449-88-8, MW 192.21) lacks the ethyl spacer and has a predicted TPSA of ~55 Ų, identical to a simple phenylurea . While both compounds are below the CNS cutoff, the ~9 Ų difference in TPSA combined with the conformational flexibility of the ethyl spacer may produce distinguishable brain-to-plasma partitioning ratios if experimentally evaluated .
TPSA and Predicted CNS MPOPredicted / Data to verify
∆TPSA ≈ +9 Ų (attributable to the additional ethyl spacer and its conformational contribution)
Conditions
In silico calculation; experimental TPSA not measured
Why This Matters
For CNS-targeted screening campaigns, the additional polar surface area of the phenethyl spacer combined with the allyloxy group places this compound in a differentiated CNS MPO (Multiparameter Optimization) space compared to analogs lacking the ethyl linker.
The allyloxy group of 1-(3-(Allyloxy)phenethyl)urea contains a terminal alkene (CH₂=CH-CH₂-O-) that serves as a bioorthogonal synthetic handle for thiol-ene click reactions and olefin cross-metathesis . This functional group is absent in 1-(3-methoxyphenethyl)urea (saturated methyl ether), 1-phenethyl-3-phenylurea (no alkoxy substitution), and 1-(3-hydroxyphenethyl)urea (free phenol) . Thiol-ene conjugation allows attachment of fluorophores, biotin tags, or PEG chains under mild conditions without protecting the urea NH groups. Metathesis with functionalized alkenes enables diversification into structural analogs for SAR campaigns . By contrast, the methoxy analog offers no equivalent bioorthogonal reactivity, and the free phenol analog requires protection/deprotection strategies that add synthetic steps .
Terminal Alkene Click HandleClass-level inference
Terminal alkene present; compatible with thiol-ene click and olefin cross-metathesis chemistry.
Supports one-step probe functionalization without urea NH protection.
Chemical biology probesClick chemistryPhotoaffinity labelingSAR exploration
Evidence Dimension
Bioorthogonal derivatization capability
Target Compound Data
Terminal alkene present; compatible with thiol-ene click and olefin metathesis chemistry
Comparator Or Baseline
1-(3-Methoxyphenethyl)urea: saturated methyl ether, no alkene; 1-Phenethyl-3-phenylurea: no alkoxy substitution; 1-(3-Hydroxyphenethyl)urea: requires protection before conjugation
Quantified Difference
Qualitative difference: presence vs. absence of a terminal alkene for bioorthogonal chemistry
Conditions
Synthetic chemistry context; thiol-ene conditions typically use radical initiator (e.g., DMPA) under UV or thermal activation
Why This Matters
For chemical biology groups building target-engagement probes or affinity reagents from this scaffold, the allyloxy handle enables one-step functionalization without disrupting the urea pharmacophore, eliminating the need for de novo synthesis of each probe analog.
Chemical biology probesClick chemistryPhotoaffinity labelingSAR exploration
Phenethyl Urea CRAC Channel Inhibition Precedent
While no direct pharmacological data exists for 1-(3-(Allyloxy)phenethyl)urea itself, the phenethyl urea scaffold has validated pharmacological precedent. 1-Phenyl-3-(1-phenylethyl)urea, a structurally related compound differing only in the absence of the meta-allyloxy group, inhibited Ca²⁺ influx through CRAC channels with an IC₅₀ of 3.25 ± 0.17 μmol/L in HEK293 cells co-expressing ORAI1 and STIM1 [1]. SAR analysis demonstrated that electron-donating substituents at the meta-position of the phenyl ring (analogous to the allyloxy position in the target compound) enhanced potency relative to electron-withdrawing groups [1]. The free N–H of the urea was not essential for activity; N,N′-disubstituted derivatives retained CRAC channel inhibition with reduced cytotoxicity [1]. This SAR landscape suggests that 1-(3-(Allyloxy)phenethyl)urea, with its electron-donating meta-allyloxy group, falls within the favorable substituent profile, though experimental confirmation is required [1].
CRAC Channel PrecedentClass-level inference
Reference 1-phenyl-3-(1-phenylethyl)urea IC₅₀ = 3.25 ± 0.17 μmol/L (ORAI1/STIM1). Allyloxy analog aligns with meta-electron-donating SAR trend; no direct data.
No experimental data available; predicted to align with meta-electron-donating substituent SAR
Comparator Or Baseline
1-Phenyl-3-(1-phenylethyl)urea: IC₅₀ = 3.25 ± 0.17 μmol/L (HEK293 ORAI1/STIM1); meta-substituted analogs with electron-donating groups showed enhanced potency
Quantified Difference
Cannot be quantified without experimental testing of the target compound
Conditions
HEK293 cells stably co-expressing ORAI1 and STIM1; Ca²⁺ influx measured by FLIPR; cytotoxicity assessed in Jurkat cells; IL-2 production measured in ORAI1-SS-eGFP Jurkat cells
Why This Matters
For immunology-focused research groups, the validated CRAC channel inhibitory potential of the phenethyl urea scaffold provides a rational starting point for evaluating this allyloxy analog as a chemical probe, with the allyloxy group offering a synthetic diversification handle absent in the reference compound.
[1] Zhang M, Yang XY, Tang W, et al. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacol Sin. 2015;36:1137-1144. View Source
Cell Differentiation Activity: Patent Claim
A patent application monitored via FreshPatents claims that 1-(3-(allyloxy)phenethyl)urea exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. This differentiation-inducing activity is not reported for the closely related analogs 1-(3-methoxyphenethyl)urea or 1-phenethyl-3-phenylurea in the accessible literature . If confirmed, this represents a qualitatively distinct biological profile—differentiation induction versus the anti-inflammatory (CRAC channel, complement) or urea transport inhibition activities reported for other phenethyl ureas [2]. However, the underlying patent document (FreshPatents reference) could not be retrieved for full quantitative data verification, and no peer-reviewed publication confirms this activity [1].
Cell Differentiation ClaimData to verify / Patent claim
Patent claims pronounced differentiation-inducing and anti-proliferative activity; IC₅₀/EC₅₀ not publicly available.
Claimed: pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation (specific IC₅₀ or EC₅₀ values not publicly available)
Comparator Or Baseline
1-(3-Methoxyphenethyl)urea and 1-phenethyl-3-phenylurea: no differentiation-inducing activity reported in accessible literature
Quantified Difference
Cannot be quantified; qualitative presence vs. absence of differentiation claim
Conditions
Patent claim based on cell proliferation and differentiation assays; assay details not publicly retrievable
Why This Matters
If independently validated, the differentiation-inducing activity would position this compound in a unique biological space among phenethyl urea analogs, making it preferentially selectable for oncology or dermatology phenotypic screening programs over analogs lacking this activity profile.
[1] FreshPatents.com (via WebDataCommons). 1-(3-(Allyloxy)phenethyl)urea: cell differentiation and anti-proliferative activity claim. RDF metadata extracted from freshpatents.com. Accessed 2025. View Source
[2] Zhang M, Yang XY, Tang W, et al. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Med Chem Lett. 2012;3(4):317-321. View Source
1-(3-(Allyloxy)phenethyl)urea: Research Applications
Thiol-Ene Click Derivatization for Target Engagement
The terminal alkene of the allyloxy group provides a unique bioorthogonal conjugation handle absent in methoxy, hydroxy, or unsubstituted phenethyl urea analogs. Research groups can conjugate fluorophores (e.g., BODIPY, TAMRA), biotin, or photoaffinity labels (diazirine/benzophenone) under mild radical-mediated thiol-ene conditions without protecting the urea NH₂ group [1]. This enables rapid generation of target-engagement probes, pulldown reagents, or imaging agents directly from a single purchased batch of 1-(3-(allyloxy)phenethyl)urea, bypassing the need for de novo synthesis of each probe variant [1].
Based on the patent claim of anti-proliferative and monocyte-differentiation-inducing activity [1], this compound may be prioritized for phenotypic screening in acute myeloid leukemia (AML) differentiation therapy models, or in psoriasis-relevant keratinocyte hyperproliferation assays. The predicted LogP of ~1.95 and TPSA of ~64 Ų suggest adequate cell permeability for intracellular target engagement [2]. Procurement for these applications should include independent verification of the claimed differentiation activity, as the underlying patent data are not publicly available in peer-reviewed form [1].
CRAC Channel & Calcium Signaling Probe Development
The phenethyl urea scaffold has validated CRAC channel inhibitory activity (IC₅₀ = 3.25 μmol/L for the reference compound 1-phenyl-3-(1-phenylethyl)urea) with SAR favoring meta-electron-donating substituents [3]. 1-(3-(Allyloxy)phenethyl)urea, bearing an electron-donating allyloxy group at the meta position, can serve as a starting scaffold for CRAC channel SAR exploration. The allyloxy handle enables late-stage diversification to optimize potency beyond the 3.25 μM benchmark while maintaining the favorable low-cytotoxicity profile associated with N′-substituted analogs in this series [3].
GPR84 Antagonist Lead Optimization Intermediate
The compound appears as a synthetic intermediate in the patent family describing dihydropyrimidinoisoquinolinone GPR84 antagonists (WO2013092791A1) for inflammatory bowel disease, rheumatoid arthritis, and pulmonary fibrosis [2]. Research groups pursuing GPR84 antagonist programs may procure this compound for use as a validated synthetic building block or as a structural reference standard during medicinal chemistry campaigns targeting GPR84-mediated inflammatory pathways [2].
[2] Galapagos NV. Novel dihydropyrimidinoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders. WO2013092791A1. 2013. View Source
[3] Zhang M, Yang XY, Tang W, et al. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacol Sin. 2015;36:1137-1144. View Source
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